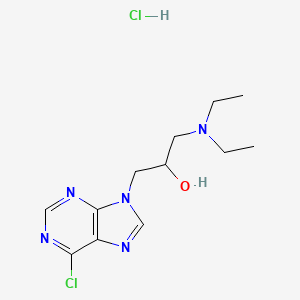
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol is a chemical compound with the molecular formula C10H14ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol typically involves the reaction of 6-chloropurine with diethylamino-propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethylamino-propan-2-ol, followed by nucleophilic substitution with 6-chloropurine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted purine derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to cytotoxic effects in rapidly dividing cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A precursor in the synthesis of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol.
Diethylamino-propan-2-ol: Another precursor used in the synthesis.
Cladribine: A related purine analog used in the treatment of hematological malignancies.
Uniqueness
This compound is unique due to its specific structure, which combines the purine ring with a diethylamino-propan-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
19271-01-3 |
|---|---|
Molekularformel |
C12H19Cl2N5O |
Molekulargewicht |
320.22 g/mol |
IUPAC-Name |
1-(6-chloropurin-9-yl)-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18ClN5O.ClH/c1-3-17(4-2)5-9(19)6-18-8-16-10-11(13)14-7-15-12(10)18;/h7-9,19H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
JDVCGSWIOGHLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1C=NC2=C1N=CN=C2Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




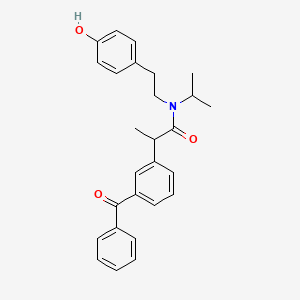

![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)

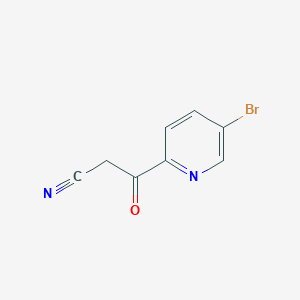
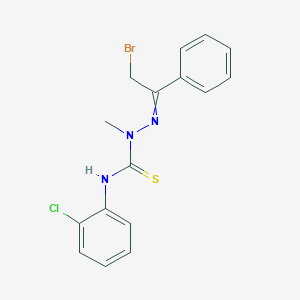

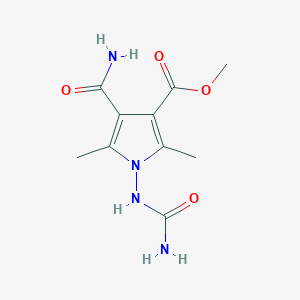
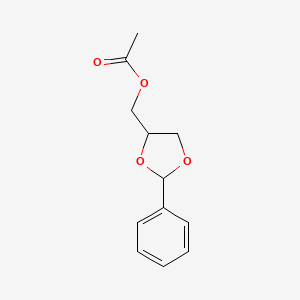
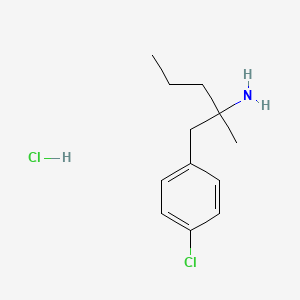
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
